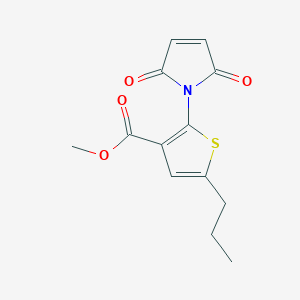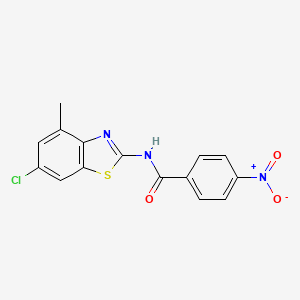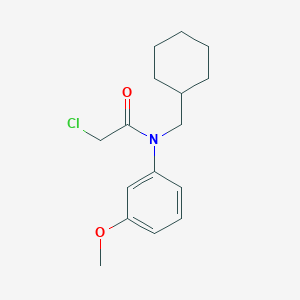
N-(4-methoxyphenethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-methoxyphenethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide” is a complex organic compound. It contains a tetrahydrofuran ring, which is a common motif in many natural products and biologically active molecules . It also has a diazepane ring, which is a seven-membered ring with two nitrogen atoms. The compound also features a carboxamide group and a methoxyphenethyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydrofuran and diazepane rings, and the attachment of the carboxamide and methoxyphenethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxamide group could potentially participate in condensation or hydrolysis reactions, while the tetrahydrofuran ring could undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic methoxyphenethyl group could contribute to its UV-visible absorption properties .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
Heterocyclic Derivative Syntheses : A study by Bacchi et al. (2005) describes the catalytic reactions under oxidative carbonylation conditions to yield tetrahydrofuran, dioxolane, and oxazoline derivatives among others. This process involves 4-yn-1-ones and various substituents, indicating a broader application in synthesizing complex heterocyclic compounds, which may relate to the synthesis or modification of compounds like N-(4-methoxyphenethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide (Bacchi et al., 2005).
Novel One-Pot Syntheses : Shaabani et al. (2008) reported a novel one-pot pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. This methodology utilizes simple and readily available inputs, including 2,3-diaminomaleonitrile and a catalytic amount of p-toluenesulfonic acid, showcasing an efficient route to synthesize compounds with diazepane cores, potentially applicable to N-(4-methoxyphenethyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide (Shaabani et al., 2008).
Chemical Reactivity and Ring Transformations : Fesenko and Shutalev (2014) developed a novel synthesis pathway for 2,3-dihydro-1H-1,3-diazepin-2-ones, starting from 4-methoxy-2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones. This research highlights the thermal elimination processes and rearrangements into pyrrole derivatives, suggesting potential for structural modification and functionalization of diazepine-based compounds (Fesenko & Shutalev, 2014).
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-18-5-3-16(4-6-18)7-9-20-19(23)22-11-2-10-21(12-13-22)17-8-14-25-15-17/h3-6,17H,2,7-15H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPUOULPXYWJOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2408342.png)

![N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2408344.png)
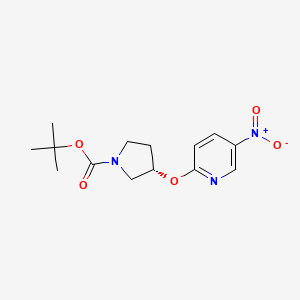
![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)
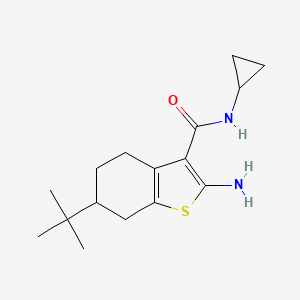
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2408351.png)
![(E)-1-allyl-7-(but-2-en-1-yl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2408352.png)
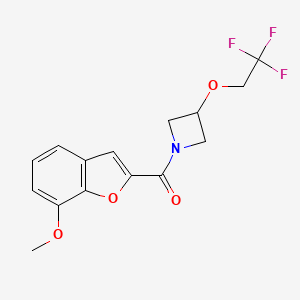
![3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride](/img/structure/B2408354.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)
